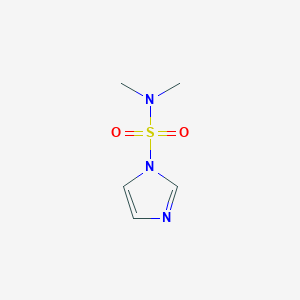
4-aminopyridin-3-ol
描述
3-羟基-4-氨基吡啶: 是一种有机化合物,化学式为 C5H6N2O。 它是达尔法莫泊汀的代谢产物,达尔法莫泊汀用作钾通道阻滞剂,用于治疗多发性硬化症 。 该化合物是吡啶的异构胺之一,以其在各种化学和生物过程中的作用而闻名 .
准备方法
合成路线和反应条件: 3-羟基-4-氨基吡啶可以通过多种方法合成。一种常见的方法涉及对 4-氨基吡啶的衍生化。 4-氨基吡啶中的氨基在优化条件下与 4-碘苯甲酰氯反应,引入碘,可以用 ICP-MS 定量 。 另一种方法涉及使用 HPLC-ICP-MS 对药物进行定量代谢产物分析,靶向氨基和羟基 .
工业生产方法: 3-羟基-4-氨基吡啶的工业生产通常涉及使用类似衍生化技术的大规模化学合成。 反应条件经过优化,以确保最终产品的产率和纯度高 .
化学反应分析
反应类型: 3-羟基-4-氨基吡啶经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物。
还原: 还原反应可以改变化合物中存在的官能团。
取代: 氨基和羟基可以与各种试剂发生取代反应.
常见试剂和条件:
氧化剂: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原剂: 硼氢化钠和氢化铝锂通常用作还原剂。
取代试剂: 卤化剂如碘和溴用于取代反应.
科学研究应用
化学: 3-羟基-4-氨基吡啶用作开发药物定量代谢产物分析方法的模型化合物 。 它还用于合成各种生物活性分子和中间体 .
生物学: 在生物学研究中,3-羟基-4-氨基吡啶因其作为达尔法莫泊汀的代谢产物以及它与生物系统的相互作用而被研究 .
医学: 该化合物在医学研究中具有重要意义,因为它参与治疗多发性硬化症。 它通过阻断钾通道来改善运动功能 .
作用机制
3-羟基-4-氨基吡啶通过抑制中枢神经系统中的电压门控钾通道发挥作用。 这种抑制有助于维持跨膜电位并延长动作电位,从而改善神经元传导和运动功能 。 该化合物靶向髓鞘脱失轴突中暴露的钾通道,而髓鞘脱失轴突是多发性硬化症患者常见的现象 .
相似化合物的比较
类似化合物:
4-氨基吡啶: 3-羟基-4-氨基吡啶的前体,用作钾通道阻滞剂.
3-羟基-2-氨基吡啶: 另一种具有相似化学性质的吡啶异构胺.
2-羟基-4-氨基吡啶: 具有不同官能团位置的异构体,导致化学行为不同.
独特性: 3-羟基-4-氨基吡啶因其特定的官能团排列而独一无二,这使其能够参与广泛的化学反应和生物过程。 它作为达尔法莫泊汀的代谢产物及其在多发性硬化症治疗中的应用进一步突出了其重要性 .
属性
IUPAC Name |
4-aminopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-4-1-2-7-3-5(4)8/h1-3,8H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDKLFOUWUHPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52334-53-9 | |
| Record name | 4-Amino-3-hydroxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52334-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-hydroxypyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052334539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-AMINO-3-HYDROXYPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/044DSZ58XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hydroxy-4-aminopyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060741 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Hydroxy-4-aminopyridine interact with potassium channels compared to Dalfampridine?
A: 3-Hydroxy-4-aminopyridine, a primary metabolite of Dalfampridine, exhibits significantly weaker inhibitory effects on potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 compared to its parent compound. Research shows that the IC50 values (concentration inhibiting the channels by 50%) for 3-Hydroxy-4-aminopyridine were 1-2 orders of magnitude higher than those observed for Dalfampridine across all three potassium channels tested. [] This suggests a lower potency for 3-Hydroxy-4-aminopyridine in blocking these specific potassium channels.
Q2: What is the metabolic fate of Dalfampridine in the human body?
A: Following oral administration, Dalfampridine is metabolized into two primary metabolites: 3-Hydroxy-4-aminopyridine and 3-Hydroxy-4-aminopyridine sulfate. These metabolites, along with the unchanged Dalfampridine, are predominantly excreted through urine, with approximately 95.9% of the administered dose recovered in urine. [] This highlights the importance of renal function in Dalfampridine elimination and emphasizes the need for dosage adjustments in patients with renal impairment.
Q3: Could there be other potential targets for 3-Hydroxy-4-aminopyridine besides the potassium channels studied?
A: While the research focused on the effects of 3-Hydroxy-4-aminopyridine on specific potassium channels (Kv 1.1, Kv 1.2, and Kv 1.4), the possibility of interactions with other ion channels or receptors in vivo cannot be excluded. [] Further research is needed to fully elucidate the pharmacological profile of 3-Hydroxy-4-aminopyridine and explore its potential interactions with a wider range of molecular targets. Understanding these interactions could reveal additional insights into its biological activity and potential therapeutic implications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















